molecular formula C15H13Cl2N3O B3035737 3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 338412-10-5

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No. B3035737
CAS RN: 338412-10-5
M. Wt: 322.2 g/mol
InChI Key: BWFTXGGVRFBQLJ-UHFFFAOYSA-N
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Description

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as 5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl-2(1H)-pyridinone, is a synthetic organic compound. It is used in a variety of scientific applications, such as medicinal chemistry, organic synthesis, and biochemistry. It is a versatile compound that has a wide range of applications in the laboratory.

Scientific Research Applications

Vasorelaxant Activity

Compounds incorporating the 1H-benzimidazol-2-yl function, similar to the specified chemical, have demonstrated significant vasorelaxant properties. A study by Nofal et al. (2013) synthesized various 3-pyridinecarbonitriles with the 1H-benzimidazol-2-yl moiety, showing remarkable vasodilation effects using isolated thoracic aortic rings of rats. Their QSAR study highlighted a predictive model indicating the potential of these compounds in vasorelaxation applications (Nofal et al., 2013).

Spectroscopic Properties and Crystal Structure

The structural and spectroscopic properties of benzimidazole derivatives, which are structurally related to the specified chemical, have been extensively studied. Hranjec et al. (2008) explored 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, analyzing their structure using NMR, IR, MS, and UV/Vis spectroscopy. The findings contribute to a better understanding of these compounds' physical properties, which could be relevant for applications in material sciences and pharmaceuticals (Hranjec et al., 2008).

Biological Activity

Studies on similar benzimidazole compounds have explored their biological activities, including antimicrobial properties. For instance, Özden et al. (2011) synthesized 1H-benzimidazole-2-carboxamido derivatives, including 5,6-dichloro-1H-benzimidazole, which displayed significant antibacterial activity against various strains, including S. aureus and E. coli. This research suggests potential applications of such compounds in developing new antimicrobial agents (Özden et al., 2011).

Photophysical Properties

Compounds with benzimidazole ligands, like the chemical , have been noted for their interesting photophysical properties. Destefano and Geiger (2017) investigated a platinum(II) complex with a related ligand, demonstrating luminescence in the solid state at room temperature. Such properties could be significant in developing new materials for optical and electronic applications (Destefano & Geiger, 2017).

properties

IUPAC Name

3-(5,6-dichloro-1-propylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O/c1-2-6-20-13-8-11(17)10(16)7-12(13)19-14(20)9-4-3-5-18-15(9)21/h3-5,7-8H,2,6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFTXGGVRFBQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC(=C(C=C2N=C1C3=CC=CNC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-dichloro-1-propyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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